2,6-Dimethylmorpholine

Catalog No.
S605867
CAS No.
141-91-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylmorpholine

CAS Number

141-91-3

Product Name

2,6-Dimethylmorpholine

IUPAC Name

2,6-dimethylmorpholine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3

InChI Key

HNVIQLPOGUDBSU-UHFFFAOYSA-N

SMILES

CC1CNCC(O1)C

Solubility

greater than or equal to 0.1 mg/mL at 66° F (NTP, 1992)
SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE

Synonyms

2,6-dimethylmorpholine, 2,6-dimethylmorpholine, (cis)-isomer

Canonical SMILES

CC1CNCC(O1)C

Organic Chemistry:

  • As a solvent: 2,6-DMM possesses several desirable properties as a solvent, including good solubility for a wide range of polar and non-polar compounds, high boiling point (165 °C), and miscibility with water. This makes it valuable for various synthetic reactions and purification processes in organic chemistry research .

Catalysis:

  • Ligand in transition-metal complexes: 2,6-DMM can act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. This allows it to participate in various catalytic reactions, particularly in areas like hydroformylation and hydrogenation, where it helps improve reaction efficiency and selectivity .

Material Science:

  • Electrolyte component: 2,6-DMM is finding increasing application in the development of new electrolytes for lithium-ion batteries due to its ability to form stable complexes with lithium ions. This research is crucial for improving the performance and safety of next-generation batteries .

Analytical Chemistry:

  • Extraction and separation: 2,6-DMM's ability to selectively dissolve certain compounds makes it useful in extraction and separation processes for analytical purposes. This is particularly relevant in environmental and biological sample analysis where complex mixtures need to be separated for further study .

Other Research Applications:

  • Beyond the mentioned areas, 2,6-DMM finds use in various other research fields, including:
    • Biotechnology: Studies on its potential applications in enzyme immobilization and drug delivery
    • Polymer science: Research on its use as a component in the synthesis of novel polymers with specific properties

2,6-Dimethylmorpholine is a cyclic amine with the molecular formula C6H13NOC_6H_{13}NO and a molecular weight of approximately 115.1735 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms, with two methyl groups attached to the second and sixth positions of the ring. Its chemical structure can be represented as follows:

  • IUPAC Name: 2,6-Dimethylmorpholine
  • CAS Registry Number: 141-91-3
  • InChIKey: HNVIQLPOGUDBSU-UHFFFAOYSA-N

2,6-Dimethylmorpholine is known for its distinctive properties, including its ability to act as a solvent and a reagent in various

Due to its ability to dissolve both polar and non-polar compounds.
  • Intermediate in Chemical Manufacturing: The compound serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Additive in Polymer Chemistry: It is utilized in polymer formulations to enhance properties such as flexibility and thermal stability.
  • While 2,6-dimethylmorpholine itself does not exhibit significant biological activity, its derivatives have been studied for their potential effects. For instance, N-nitroso-2,6-dimethylmorpholine has been identified as a carcinogen by various health organizations due to its ability to induce tumors in laboratory animals . Additionally, the compound's reactivity may lead to biological interactions that could affect cellular processes.

    The synthesis of 2,6-dimethylmorpholine can be achieved through several methods:

    • Cyclization of Diisopropanolamine: A common method involves the cyclization of diisopropanolamine in the presence of concentrated sulfuric acid. The reaction requires careful temperature control (150°C to 190°C) to prevent decomposition and maximize yield .
    • Simultaneous Addition Method: A novel approach involves the simultaneous addition of diisopropanolamine and sulfuric acid while stirring. This method improves product yield compared to traditional methods where one component is added first .
    • Reduction of Morpholine Derivatives: Another synthesis route may involve the reduction of other morpholine derivatives or related compounds under specific conditions.

    Studies on the interactions involving 2,6-dimethylmorpholine primarily focus on its reactivity with other chemicals rather than direct biological interactions. Key findings include:

    • Reactivity with Acids and Bases: The compound can neutralize acids and undergo exothermic reactions when interacting with strong acids or bases .
    • Potential Toxicity from Derivatives: The formation of nitrosamines from 2,6-dimethylmorpholine raises concerns regarding potential toxicity and carcinogenic effects associated with these derivatives .

    Several compounds share structural similarities with 2,6-dimethylmorpholine. Below is a comparison highlighting their unique characteristics:

    CompoundStructural FeaturesUnique Properties
    MorpholineSix-membered ring with one nitrogen atomBase properties; used as a solvent
    N-MethylmorpholineMethyl group at nitrogen positionLess toxic than some nitrosamines
    N-Nitroso-2,6-dimethylmorpholineNitroso derivativeCarcinogenic properties; poses health risks
    2-MethylmorpholineMethyl group at position twoLess sterically hindered than 2,6-Dimethylmorpholine

    This comparison illustrates that while these compounds share a morpholine structure, their differences in substituents lead to variations in reactivity and biological activity.

    Physical Description

    2,6-dimethyl morpholine is a clear liquid. (NTP, 1992)

    Color/Form

    LIQUID

    XLogP3

    0.3

    Boiling Point

    297 °F at 760 mm Hg (NTP, 1992)
    146.6 °C
    146.6 °C @ 760 MM HG

    Flash Point

    112 °F (NTP, 1992)
    112 °F (44 °C) OC

    Vapor Density

    4 (NTP, 1992) (Relative to Air)

    Density

    0.9346 at 68 °F (NTP, 1992)
    0.9346 @ 20 °C/20 °C

    Melting Point

    -121 °F (NTP, 1992)
    -88.0 °C
    FREEZING POINT: -85 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 191 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (47.64%): Harmful if swallowed [Warning Acute toxicity, oral];
    H311 (21.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H312 (78.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H314 (48.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H318 (99.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Flammable Irritant

    Flammable;Corrosive;Acute Toxic;Irritant

    Other CAS

    141-91-3
    6485-45-6

    Wikipedia

    2,6-Dimethylmorpholine

    Use Classification

    Environmental transformation -> Pesticide transformation products (metabolite, successor)

    General Manufacturing Information

    Morpholine, 2,6-dimethyl-: ACTIVE

    Dates

    Modify: 2023-08-15

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